Scientific Field: Environmental Science
Methods of Application: The experiment was conducted with an initial concentration of 0.7 mg/L of Simazine in water.
Results: Powdered activated carbon achieved better reductions compared to granulated.
Simazine is a herbicide belonging to the triazine class, primarily used for controlling broad-leaved weeds and annual grasses in various agricultural settings. Its chemical name is 6-chloro-N,N-diethyl-1,3-triazine-2,4-diamine, and it has a molecular formula of C7H12N5Cl with a molecular weight of approximately 201.7 g/mol. The compound appears as an off-white crystalline solid, and its melting point is reported to be between 225°C and 227°C, where it decomposes rather than melts . Simazine is sparingly soluble in water, with solubility ranging from 5 ppm at 20°C to 240 ppm at 100°C .
Simazine is considered a moderately toxic compound. While not acutely toxic in small doses, chronic exposure can lead to health problems.
Simazine exhibits herbicidal activity by inhibiting photosynthesis in plants. It affects the electron transport chain in chloroplasts, leading to the death of targeted weeds. In terms of toxicity, simazine has shown potential carcinogenic effects in animal studies, although it has not consistently induced mutations in various bacterial assays . The compound has been linked to occupational skin irritation and other health effects upon exposure .
The synthesis of simazine typically involves the reaction of cyanuric chloride with a concentrated solution of ethyl amine. This reaction is highly exothermic and should be conducted at temperatures below 10°C to prevent hazardous conditions due to the release of toxic gases such as hydrogen chloride and hydrogen cyanide during decomposition .
Studies on simazine interactions indicate that it can be metabolized by various organisms, including mammals and soil microorganisms. In rats and other animals, simazine undergoes mono-N-dealkylation as a primary metabolic pathway . Additionally, its presence in groundwater has raised concerns about potential ecological impacts due to its persistence and mobility in different soil types .
Simazine shares similarities with other triazine herbicides but exhibits unique characteristics that distinguish it from them. Below is a comparison with related compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | More widely used; higher toxicity; banned in EU |
Propazine | 2-chloro-4-ethylamino-6-isopropylamino-s-triazine | Similar mechanism; less persistent than simazine |
Terbuthylazine | 2-chloro-4-(tert-butylamino)-6-(ethylamino)-s-triazine | Used primarily on sugarcane; higher solubility |
Metribuzin | 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one | Different chemical structure; selective herbicide |
Simazine's unique attributes include its specific degradation pathways and lower solubility compared to some of its counterparts. Its persistence in soil makes it particularly effective yet raises environmental concerns regarding groundwater contamination.
Simazine is synthesized industrially through a well-established nucleophilic substitution reaction involving cyanuric chloride and ethylamine [1] [2]. The industrial process is typically carried out in two stages to maximize yield and control the formation of unwanted side products [3] [4].
The primary industrial synthesis pathway involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine in an aqueous or organic solvent system [5] [6]. The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atoms on the triazine ring are sequentially replaced by ethylamine groups [4] [7]. The process requires careful temperature control, typically maintained below 10°C during the initial stages to prevent decomposition of the starting materials and minimize side reactions [4] [7].
Industrial production utilizes methyl isobutyl ketone (MIBK) as the preferred solvent system, combined with water to create a biphasic reaction medium [3] [8]. This solvent system facilitates better heat dissipation and allows for easier product isolation through phase separation [8]. The reaction is typically carried out under alkaline conditions using sodium hydroxide as a proton scavenger to neutralize the hydrogen chloride generated during the substitution reaction [4] [7].
The industrial synthesis achieves yields of 85-95% with purity levels of 95-98% for technical grade simazine [9] [10]. The process is designed to handle large-scale production, with typical batch sizes ranging from several hundred kilograms to multiple tons [2] [9]. Quality control measures include continuous monitoring of reaction temperature, pH, and conversion rates to ensure consistent product quality [9] [10].
Laboratory-scale synthesis of simazine follows similar principles to industrial production but with modifications for smaller batch sizes and enhanced analytical control [6] [11]. The laboratory method typically employs chloroform as the solvent system, which provides better temperature control and facilitates purification procedures [6].
The standard laboratory preparation involves dissolving cyanuric chloride in chloroform and cooling the solution to 0-5°C [6]. Ethylamine is then added dropwise over a period of 1-2 hours while maintaining vigorous stirring to ensure complete mixing [6]. The reaction is typically complete within 2 hours, yielding approximately 77% of the theoretical amount [6].
For isotope-labeled simazine synthesis, which is important for analytical applications, the laboratory method utilizes ¹³C₃-cyanuric chloride as the starting material [12] [6]. This specialized synthesis follows a three-step procedure: first, ¹³C-labeled urea is converted to ¹³C₃-cyanuric acid using sulfolane-cyclohexanol as solvent; second, the cyanuric acid is chlorinated with PCl₅-POCl₃ to form ¹³C₃-cyanuric chloride; finally, the labeled cyanuric chloride is reacted with ethylamine to produce ¹³C₃-simazine [12] [6].
The laboratory synthesis yields products with purities exceeding 99% when proper purification techniques are employed [12] [6]. The high purity is achieved through recrystallization from appropriate solvents and careful control of reaction conditions [6] [10]. The final product is characterized using various analytical techniques including FT-IR, ¹H-NMR, and mass spectrometry to confirm structure and purity [12] [6].
Quality control in simazine production involves comprehensive analytical testing to ensure compliance with specifications for technical grade material [9] [10]. The FAO specification for simazine technical grade requires a minimum purity of 97% with specific limits for impurities such as sodium chloride (maximum 2.0%) and moisture content (maximum 3.0%) [9].
Melting point determination is a primary identity test, with technical grade simazine required to have a melting point minimum of 225°C [9]. When mixed with equal quantities of pure simazine, no depression in melting point should occur, confirming the identity and purity of the material [9] [10]. The melting point range for pure simazine is typically 225-235°C [9].
Gas chromatography (GC) serves as the primary analytical method for purity determination, with detection limits ranging from 0.001 to 0.6 g/kg depending on the matrix [11]. For environmental and water analysis, high-performance liquid chromatography (HPLC) is employed with detection limits of 0.075-6.8 µg/L [13] [14]. Gas chromatography-mass spectrometry (GC-MS) provides confirmation analysis with detection limits of 0.01-0.05 ppm [15] [16].
The synthesis of simazine relies on several key chemical precursors, with cyanuric chloride serving as the primary starting material [1] [2] [5]. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is produced industrially through the trimerization of cyanogen chloride at elevated temperatures using activated charcoal as a catalyst [3] [17]. This trimerization reaction forms the six-membered triazine ring structure that is essential for herbicidal activity [3] [17].
Ethylamine (C₂H₅NH₂) serves as the nucleophile in the substitution reaction, providing the ethyl amino groups that replace the chlorine atoms on the triazine ring [5] [6] [4]. The reaction follows a nucleophilic aromatic substitution mechanism (SNAr), where the electron-deficient triazine ring activates the carbon-chlorine bonds toward nucleophilic attack [18] [19]. The mechanism involves the formation of a Meisenheimer-type intermediate, though recent studies suggest that some triazine substitutions may proceed through concerted pathways [19].
The reaction sequence begins with the nucleophilic attack of ethylamine on one of the carbon atoms bearing a chlorine substituent [4] [7]. This forms a tetrahedral intermediate that subsequently eliminates hydrogen chloride to restore the aromatic character of the triazine ring [4] [7]. The process is repeated until two of the three chlorine atoms are replaced by ethylamine groups, resulting in the formation of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine (simazine) [5] [6].
The reaction is highly exothermic, requiring careful temperature control to prevent decomposition and side reactions [5] [4]. Sodium hydroxide is employed as a proton scavenger to neutralize the hydrogen chloride generated, maintaining the reaction mixture at an optimal pH of 8-10 [4] [7]. The stoichiometry typically requires a slight excess of ethylamine (approximately 2.1 molar equivalents per mole of cyanuric chloride) to ensure complete conversion [4] [7].
Alternative synthetic routes involve the use of cyanuric acid as a precursor, which can be converted to cyanuric chloride through chlorination with phosphorus pentachloride and phosphorus oxychloride [12] [6]. This route is particularly important for the synthesis of isotope-labeled simazine, where ¹³C-labeled urea serves as the ultimate starting material [12] [6]. The urea undergoes thermal decomposition and cyclization to form cyanuric acid, which is then chlorinated and subjected to nucleophilic substitution with ethylamine [12] [6].
Health Hazard;Environmental Hazard